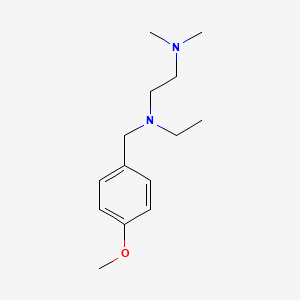![molecular formula C21H18N2O2 B5817679 4-[(diphenylacetyl)amino]benzamide](/img/structure/B5817679.png)
4-[(diphenylacetyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(diphenylacetyl)amino]benzamide, also known as DABA, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This molecule is a member of the benzamide family, which is characterized by a benzene ring and an amide functional group. DABA has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 4-[(diphenylacetyl)amino]benzamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation and survival. Specifically, 4-[(diphenylacetyl)amino]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, 4-[(diphenylacetyl)amino]benzamide may be able to induce changes in gene expression that lead to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its potential as an anticancer agent, 4-[(diphenylacetyl)amino]benzamide has also been shown to exhibit a range of other biochemical and physiological effects. For example, studies have shown that 4-[(diphenylacetyl)amino]benzamide can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. 4-[(diphenylacetyl)amino]benzamide has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of 4-[(diphenylacetyl)amino]benzamide is that it is relatively easy to synthesize, making it accessible to researchers who may not have access to more complex compounds. Additionally, 4-[(diphenylacetyl)amino]benzamide has been shown to be relatively stable under a variety of conditions, which makes it a good candidate for use in lab experiments. However, one limitation of 4-[(diphenylacetyl)amino]benzamide is that it has not yet been extensively tested in vivo, meaning that its potential toxicity and side effects are not yet fully understood.
将来の方向性
There are a number of potential future directions for research involving 4-[(diphenylacetyl)amino]benzamide. One area of interest is the development of new anticancer agents based on the structure of 4-[(diphenylacetyl)amino]benzamide. Researchers could also investigate the potential of 4-[(diphenylacetyl)amino]benzamide as an antimicrobial or anti-inflammatory agent. Additionally, further studies could be conducted to better understand the mechanism of action of 4-[(diphenylacetyl)amino]benzamide and its potential side effects.
合成法
The synthesis of 4-[(diphenylacetyl)amino]benzamide involves the reaction of diphenylacetic acid with ammonium hydroxide and benzoyl chloride. This process results in the formation of a white crystalline powder, which can be purified through recrystallization. The yield of this reaction can range from 50-70%, depending on the specific conditions used.
科学的研究の応用
4-[(diphenylacetyl)amino]benzamide has been the subject of numerous studies in recent years, with researchers investigating its potential applications in a variety of fields. One of the most promising areas of research involves the use of 4-[(diphenylacetyl)amino]benzamide as a potential anticancer agent. Studies have shown that 4-[(diphenylacetyl)amino]benzamide can induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. This makes it a promising candidate for further development as a cancer treatment.
特性
IUPAC Name |
4-[(2,2-diphenylacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c22-20(24)17-11-13-18(14-12-17)23-21(25)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPORDFMVSYBZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-benzyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B5817631.png)
![3-[(4-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5817632.png)
![N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5817640.png)


![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B5817651.png)


![N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5817668.png)


![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5817691.png)
![2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5817694.png)
![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)